1,4-Dimethylbenzo[F]quinolin-4-ium
Description
1,4-Dimethylbenzo[f]quinolin-4-ium is a cationic heterocyclic compound featuring a quinoline core fused with a benzo[f] substituent and methyl groups at positions 1 and 2. These compounds are characterized by a quinoline scaffold fused with a thiazine ring, often modified with functional groups to enhance biological activity and solubility . The dimethyl substitution in this compound likely influences its electronic properties, solubility, and interactions with biological targets compared to other derivatives.
Properties
CAS No. |
46484-94-0 |
|---|---|
Molecular Formula |
C15H14N+ |
Molecular Weight |
208.284 |
IUPAC Name |
1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C15H14N/c1-11-9-10-16(2)14-8-7-12-5-3-4-6-13(12)15(11)14/h3-10H,1-2H3/q+1 |
InChI Key |
WJDACFAXVKEKQJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=[N+](C=C1)C)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1,4-Dimethylbenzo[f]quinolin-4-ium and analogous compounds:
Solubility and Bioavailability
- Water Solubility: Most [1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives exhibit high water solubility due to their cationic nature and polar substituents (e.g., chloride or hydroxy groups) .
- Biological Activity: The antimicrobial and anticancer activities of related compounds correlate with substituent type and position. For instance, the trivinylsilyl group in 2-(trivinylsilyl)-2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium chloride enhances lipophilicity, improving membrane penetration . Rufloxacin’s fluorine and piperazine groups optimize DNA gyrase inhibition .
Antimicrobial Efficacy
- This compound: Antimicrobial activity is inferred from structural analogs. Methyl groups may enhance stability but reduce interaction with bacterial targets compared to electronegative substituents (e.g., Cl, Br).
- Comparison with [1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives: These compounds show broad-spectrum activity. For example, derivatives with 4-hydroxy-3-methoxyphenyl groups exhibit MIC values of 12.5 μg/mL against Staphylococcus aureus , while rufloxacin targets Gram-negative pathogens .
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